7H-Perfluoroheptanoyl bromide

Lipophilicity Molecular Weight Perfluoroalkyl Chain Length

7H-Perfluoroheptanoyl bromide (CAS 141893-84-7) is a C7 perfluoroalkyl acyl bromide with the molecular formula C₇HBrF₁₂O and a molecular weight of 408.97 g/mol. It belongs to the class of perfluoroacyl halides, characterized by a highly fluorinated alkyl chain terminated with a reactive acyl bromide group (-COBr).

Molecular Formula C7HBrF12O
Molecular Weight 408.97 g/mol
CAS No. 141893-84-7
Cat. No. B3039942
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7H-Perfluoroheptanoyl bromide
CAS141893-84-7
Molecular FormulaC7HBrF12O
Molecular Weight408.97 g/mol
Structural Identifiers
SMILESC(C(C(C(C(C(C(=O)Br)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F
InChIInChI=1S/C7HBrF12O/c8-1(21)3(11,12)5(15,16)7(19,20)6(17,18)4(13,14)2(9)10/h2H
InChIKeyZPIFFXKJBKLWQW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7H-Perfluoroheptanoyl Bromide (CAS 141893-84-7): A Distinct Perfluoroacyl Bromide Building Block for Fluorinated Synthesis


7H-Perfluoroheptanoyl bromide (CAS 141893-84-7) is a C7 perfluoroalkyl acyl bromide with the molecular formula C₇HBrF₁₂O and a molecular weight of 408.97 g/mol [1]. It belongs to the class of perfluoroacyl halides, characterized by a highly fluorinated alkyl chain terminated with a reactive acyl bromide group (-COBr) [2]. This combination imparts unique physical and chemical properties, including high electronegativity, thermal and chemical stability, and distinct lipophilicity, making it a valuable synthetic intermediate in organofluorine chemistry [2].

Why Generic Substitution Fails for 7H-Perfluoroheptanoyl Bromide (CAS 141893-84-7)


Generic substitution of 7H-Perfluoroheptanoyl bromide with seemingly similar perfluoroalkyl or acyl halides is scientifically unsound due to critical differences in chain length, terminal functionality, and resulting physicochemical properties. The specific seven-carbon perfluoroalkyl chain and the terminal acyl bromide group collectively determine the compound's lipophilicity, molecular weight, and, most critically, its unique reactivity profile in nucleophilic acyl substitution reactions [1]. These parameters are non-negotiable when the goal is precise molecular design in areas like polymer end-capping, surfactant synthesis, or medicinal chemistry, where even minor structural deviations can lead to significant performance or functional variations [2].

Quantitative Differentiation of 7H-Perfluoroheptanoyl Bromide (CAS 141893-84-7) Against Key Comparators


Chain Length and Molecular Weight: 7H-Perfluoroheptanoyl Bromide vs. Perfluorohexyl Bromide (C6) and Perfluorooctyl Bromide (C8)

The seven-carbon perfluoroalkyl chain of 7H-Perfluoroheptanoyl bromide (MW 408.97) provides a distinct intermediate molecular weight and lipophilicity compared to shorter-chain (C6) and longer-chain (C8) perfluoroalkyl bromides [1][2][3]. This specific chain length offers a precise balance between fluorophobicity and synthetic accessibility, impacting its utility in designing surface-active materials [4].

Lipophilicity Molecular Weight Perfluoroalkyl Chain Length

Reactive Functionality: Acyl Bromide vs. Acyl Chloride Reactivity

7H-Perfluoroheptanoyl bromide contains an acyl bromide (-COBr) functional group, which, based on well-established organic chemistry principles, exhibits distinct reactivity compared to its acyl chloride analog [1]. Acyl bromides are generally recognized as being more reactive than acyl chlorides in nucleophilic acyl substitution reactions, enabling faster reaction rates and often higher yields under milder conditions [2][3].

Acyl Halide Reactivity Nucleophilic Substitution Acylation Agent

Terminal Functionality and Lipophilicity: 7H-Perfluoroheptanoyl Bromide vs. Perfluoroheptanoyl Bromide (Perfluorinated)

7H-Perfluoroheptanoyl bromide features a terminal hydrogen atom on the perfluoroalkyl chain (C₇HF₁₂-), which distinguishes it from its fully perfluorinated counterpart, perfluoroheptanoyl bromide (C₇F₁₃-), CAS 159623-34-4 [1][2]. This single hydrogen substitution results in a measurable reduction in molecular weight and lipophilicity, as quantified by XLogP3 values [1][2]. The presence of the terminal hydrogen can also subtly alter the compound's reactivity and serve as a specific site for further derivatization.

Lipophilicity Terminal Hydrogen Physicochemical Properties

Purity Benchmarking: Commercial Availability at Defined Specifications

Commercially available 7H-Perfluoroheptanoyl bromide (CAS 141893-84-7) is offered by multiple reputable chemical suppliers with a minimum specified purity of 95% to 97% [1]. This defined purity standard is critical for ensuring reproducibility in research and industrial applications, as it provides a benchmark for comparing lot-to-lot consistency and sourcing from different vendors.

Purity Quality Control Chemical Procurement

Validated Application Scenarios for 7H-Perfluoroheptanoyl Bromide (CAS 141893-84-7)


Synthesis of Perfluoroalkyl-End-Capped Polymers for Surface Modification

The specific chain length (C7) and reactive acyl bromide group make 7H-Perfluoroheptanoyl bromide an ideal reagent for end-capping living anionic polymers [1]. The resulting fluorinated end-groups impart enhanced hydrophobicity and surface segregation properties to materials like polystyrene and PMMA, crucial for applications in coatings, adhesives, and biomaterials [2]. The distinct lipophilicity profile (XLogP3 5.0) [3] of the C7 chain may offer a performance advantage over shorter (C6) or longer (C8) fluorinated chains in specific formulations [4].

Building Block for Fluorinated Surfactants and Amphiphiles

The compound serves as a versatile precursor for synthesizing novel fluorinated surfactants [1]. By reacting the acyl bromide with nucleophiles like alcohols or amines, researchers can generate a library of amphiphilic molecules where the C7 perfluoroalkyl chain provides the hydrophobic/fluorophobic domain. The terminal hydrogen in the chain allows for further functionalization, enabling the creation of tailored surfactants for specialized applications in coatings, enhanced oil recovery, or microfluidics [2].

Pharmaceutical and Agrochemical Intermediate for Fluorinated Molecule Synthesis

As a reactive fluorinated building block, 7H-Perfluoroheptanoyl bromide is used to introduce a C7 perfluoroacyl moiety into more complex organic molecules [1]. The incorporation of fluorinated groups is a common strategy in medicinal chemistry to modulate a drug candidate's metabolic stability, lipophilicity, and bioavailability [2]. The availability of this compound at defined purities (≥95%) [3] ensures its suitability for use in multi-step synthetic routes leading to active pharmaceutical ingredients (APIs) or advanced agrochemicals.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
Explore Hub


Quote Request

Request a Quote for 7H-Perfluoroheptanoyl bromide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.